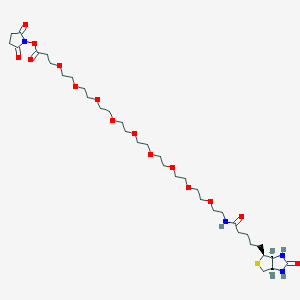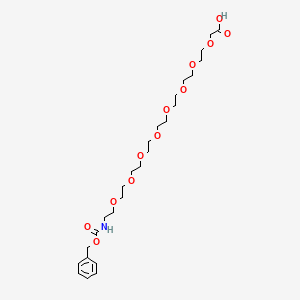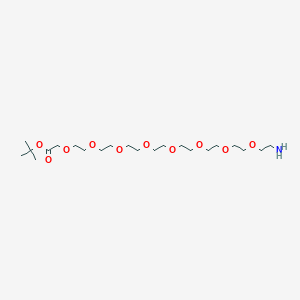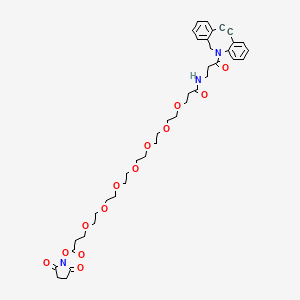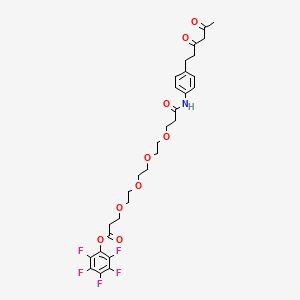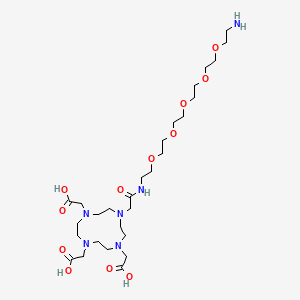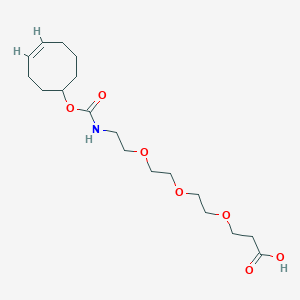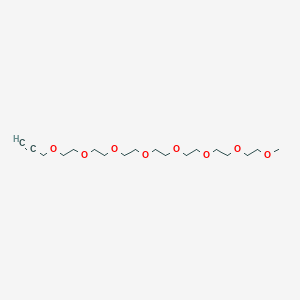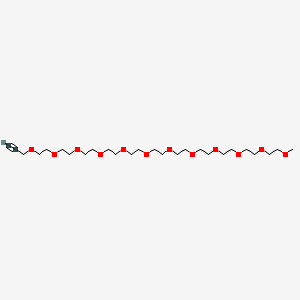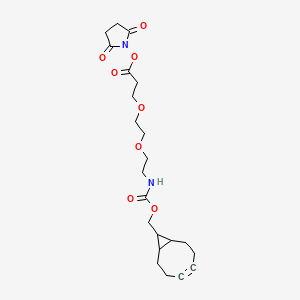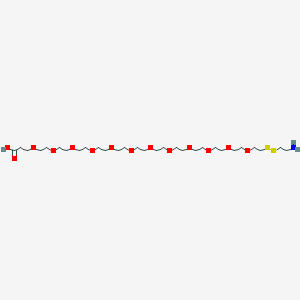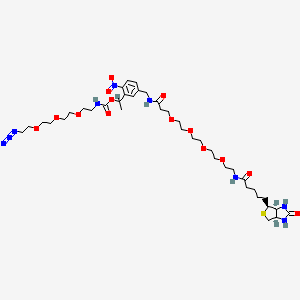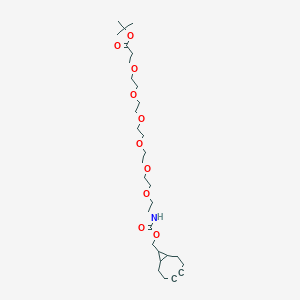
endo-BCN-PEG6-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
endo-BCN-PEG6-Boc is a polyethylene glycol-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butyl carbamate (Boc) protecting group. The BCN group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable reagent in click chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG6-Boc typically involves the following steps:
Formation of the BCN group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
Attachment of the PEG chain: The polyethylene glycol (PEG) chain is attached to the BCN group through ether linkages.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper(I) iodide for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the consistency and reproducibility of the product .
化学反应分析
Types of Reactions
endo-BCN-PEG6-Boc undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction involving the BCN group, where it reacts with azide-containing molecules to form triazoles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Deprotection Reactions: Boc deprotection is usually carried out using trifluoroacetic acid in dichloromethane
Major Products Formed
科学研究应用
endo-BCN-PEG6-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology
作用机制
The mechanism of action of endo-BCN-PEG6-Boc involves its role as a linker in PROTACs. PROTACs function by bringing target proteins into proximity with E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway. The BCN group facilitates the conjugation of the linker to azide-containing molecules, while the PEG chain provides flexibility and solubility .
相似化合物的比较
Similar Compounds
endo-BCN-PEG4-Boc: Similar structure but with a shorter PEG chain.
exo-BCN-PEG6-Boc: Similar structure but with an exo-configuration of the BCN group.
BCN-PEG6-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of the Boc group.
Uniqueness
endo-BCN-PEG6-Boc is unique due to its specific combination of the BCN group, PEG chain length, and Boc protecting group. This combination provides optimal reactivity, solubility, and stability for various applications in click chemistry and PROTAC synthesis .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQWPAOPDUTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
